molecular formula C17H18O5 B1250771 Phoyunbene B

Phoyunbene B

Cat. No. B1250771
M. Wt: 302.32 g/mol
InChI Key: VACLJIVMBBSOOR-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phoyunbene B is a stilbenoid that is trans-stilbene substituted by hydroxy groups at positions 3 and 4' and methoxy groups at positions 2', 3' and 5. Isolated from Pholidota yunnanensis, it exhibits inhibitory effects on production of nitric oxide. It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a member of methoxybenzenes, a polyphenol and a stilbenoid.

Scientific Research Applications

Anticancer Activity

Phoyunbene B has been identified as a bioactive compound with potential anticancer properties. A study found that it was effective in inhibiting the growth of HepG2 hepatocellular carcinoma cells, primarily through the induction of G2/M cell cycle arrest and apoptosis. This effect was associated with up-regulation of Cyclin B1, down-regulation of Bcl-2, and up-regulation of Bax (Wang et al., 2012).

Anti-inflammatory Effects

The synthesis of phoyunbenes, including this compound, and their evaluation for anti-inflammatory effects have been conducted. These compounds showed weak inhibitory activities without cytotoxicity on the production of nitric oxide (NO), an important inflammatory mediator (Moon et al., 2015).

Inhibition of Nitric Oxide Production

This compound, along with other stilbenoids, has been isolated from the whole plant of Pholidota yunnanensis. These compounds, including this compound, demonstrated inhibitory effects on nitric oxide production in a murine macrophage-like cell line (RAW 264.7) activated by lipopolysaccharide and interferon-gamma (Guo et al., 2006).

properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

4-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2,3-dimethoxyphenol

InChI

InChI=1S/C17H18O5/c1-20-14-9-11(8-13(18)10-14)4-5-12-6-7-15(19)17(22-3)16(12)21-2/h4-10,18-19H,1-3H3/b5-4+

InChI Key

VACLJIVMBBSOOR-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)O)/C=C/C2=C(C(=C(C=C2)O)OC)OC

SMILES

COC1=CC(=CC(=C1)O)C=CC2=C(C(=C(C=C2)O)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1)O)C=CC2=C(C(=C(C=C2)O)OC)OC

synonyms

phoyunbene B
trans-3,4'-dihydroxy-2',3',5-trimethoxystilbene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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